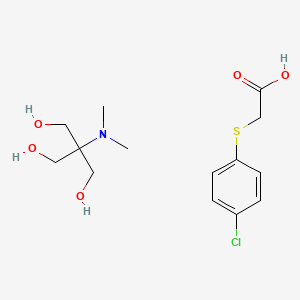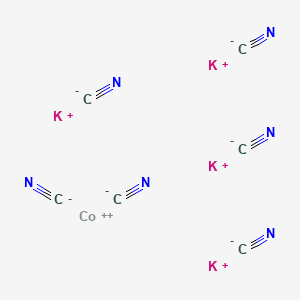
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is a coordination compound that involves titanium(4+) ion complexed with pentane-2,4-dione and propane-1,3-diolate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;propane-1,3-diolate;titanium(4+) typically involves the reaction of titanium(4+) salts with pentane-2,4-dione and propane-1,3-diolate under controlled conditions. One common method is to dissolve titanium(4+) chloride in an appropriate solvent, followed by the addition of pentane-2,4-dione and propane-1,3-diolate. The reaction mixture is then stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can convert the titanium(4+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
Aplicaciones Científicas De Investigación
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which pentane-2,4-dione;propane-1,3-diolate;titanium(4+) exerts its effects involves the interaction of the titanium(4+) ion with various molecular targets. The titanium(4+) ion can coordinate with different ligands, leading to changes in the electronic structure and reactivity of the complex. This coordination can affect various pathways, including catalytic cycles and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone (Pentane-2,4-dione): A similar ligand that forms complexes with various metal ions.
Titanium(IV) isopropoxide: Another titanium(4+) compound used in similar applications.
Titanium(IV) chloride: A precursor to many titanium complexes.
Uniqueness
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is unique due to the combination of ligands, which provides distinct chemical properties and reactivity
Propiedades
Número CAS |
36870-02-7 |
|---|---|
Fórmula molecular |
C13H20O6Ti |
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
pentane-2,4-dione;propane-1,3-diolate;titanium(4+) |
InChI |
InChI=1S/2C5H7O2.C3H6O2.Ti/c2*1-4(6)3-5(2)7;4-2-1-3-5;/h2*3H,1-2H3;1-3H2;/q2*-1;-2;+4 |
Clave InChI |
TZEZCQBEDJXSQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


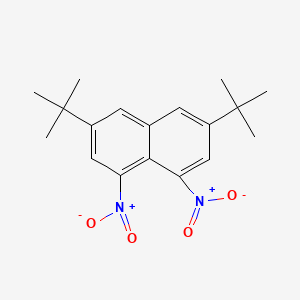
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
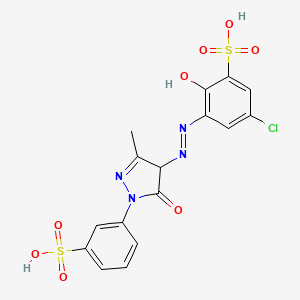
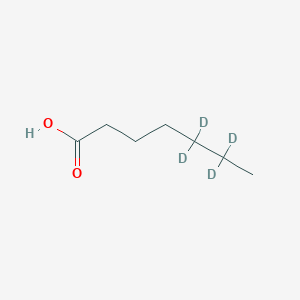
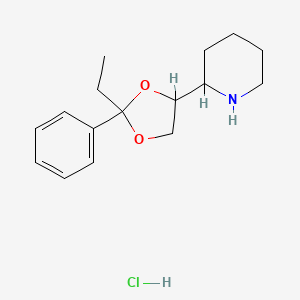
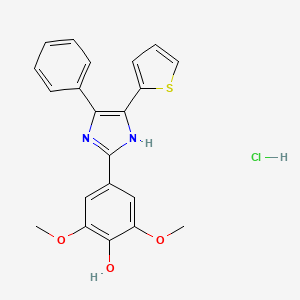
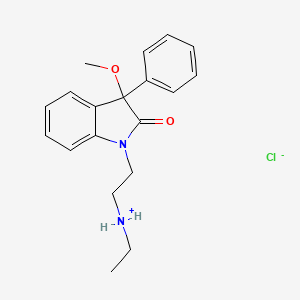
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
